molecular formula C23H32INO3 B14216404 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-18-0

1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide

Cat. No.: B14216404
CAS No.: 824432-18-0
M. Wt: 497.4 g/mol
InChI Key: OTPOWIRHEUFHBK-BOXHHOBZSA-M
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Description

1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide is a complex organic compound that features a pyridinium core This compound is notable for its unique structure, which includes a benzyloxy group and a propanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide typically involves multiple steps. One common route includes the esterification of (2S)-2-(Benzyloxy)propanoic acid with 8-hydroxyoctylpyridine under acidic conditions to form the intermediate ester. This intermediate is then subjected to quaternization with iodomethane to yield the final pyridinium iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.

Major Products

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include piperidine derivatives.

    Substitution: Products include various halide-substituted pyridinium salts.

Scientific Research Applications

1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in cellular studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting cellular processes. The benzyloxy group may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyrrolidin-1-ium iodide
  • 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)quinolin-1-ium iodide

Uniqueness

1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its specific structural features, such as the combination of a pyridinium core with a benzyloxy-propanoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824432-18-0

Molecular Formula

C23H32INO3

Molecular Weight

497.4 g/mol

IUPAC Name

8-pyridin-1-ium-1-yloctyl (2S)-2-phenylmethoxypropanoate;iodide

InChI

InChI=1S/C23H32NO3.HI/c1-21(27-20-22-14-8-6-9-15-22)23(25)26-19-13-5-3-2-4-10-16-24-17-11-7-12-18-24;/h6-9,11-12,14-15,17-18,21H,2-5,10,13,16,19-20H2,1H3;1H/q+1;/p-1/t21-;/m0./s1

InChI Key

OTPOWIRHEUFHBK-BOXHHOBZSA-M

Isomeric SMILES

C[C@@H](C(=O)OCCCCCCCC[N+]1=CC=CC=C1)OCC2=CC=CC=C2.[I-]

Canonical SMILES

CC(C(=O)OCCCCCCCC[N+]1=CC=CC=C1)OCC2=CC=CC=C2.[I-]

Origin of Product

United States

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